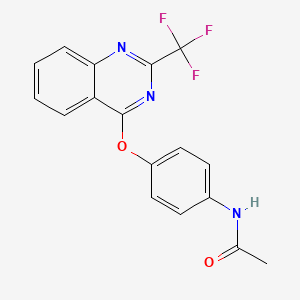

N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide

Description

N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide is a quinazoline derivative characterized by a trifluoromethyl (-CF₃) group at position 2 of the quinazoline core. The quinazoline ring is linked via an oxygen atom to a para-substituted phenyl group, which is further connected to an acetamide moiety.

Properties

IUPAC Name |

N-[4-[2-(trifluoromethyl)quinazolin-4-yl]oxyphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c1-10(24)21-11-6-8-12(9-7-11)25-15-13-4-2-3-5-14(13)22-16(23-15)17(18,19)20/h2-9H,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMADHPLICRGBIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. The presence of a trifluoromethyl group and a quinazolinyl group suggests that it may interact with its targets through hydrogen bonding or other non-covalent interactions

Biological Activity

N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinazoline family, known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.

- Molecular Formula : C17H12F3N3O2

- Molar Mass : 347.29 g/mol

- CAS Number : 341964-16-7

- Density : 1.4 g/cm³

- Boiling Point : 415.7 °C at 760 mmHg

- LogP : 3.07

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Acetylcholinesterase (AChE) Inhibition : Quinazoline derivatives have been reported to exhibit significant AChE inhibitory activity, which is crucial for the treatment of Alzheimer's disease. The presence of the trifluoromethyl group enhances the binding affinity to the enzyme's active site, thereby improving inhibitory efficacy .

- EGFR Inhibition : Research indicates that quinazoline derivatives can inhibit the epidermal growth factor receptor (EGFR), which is implicated in various cancers. Compounds similar to this compound have shown promising results against tumor cell lines, demonstrating IC50 values in the nanomolar range .

Biological Activity Data

| Activity Type | Target | IC50 Value | Reference |

|---|---|---|---|

| AChE Inhibition | Acetylcholinesterase | 0.23 μM | |

| EGFR Inhibition | EGFR (wild type) | 0.47 nM | |

| Cytotoxicity | A549 Cell Line | 0.77 μM | |

| Cytotoxicity | HT-29 Cell Line | 1.13 μM |

Case Studies

- Alzheimer's Disease Research : In a study focusing on AChE inhibitors, compounds structurally related to this compound displayed potent inhibitory effects with IC50 values significantly lower than traditional treatments like donepezil . This suggests a potential role for this compound in managing Alzheimer's disease.

- Cancer Therapeutics : A series of quinazoline derivatives were tested against various cancer cell lines, including A549 and HT-29. The results indicated that modifications at the C-4 position significantly influenced their anticancer activity, with some analogs exhibiting IC50 values comparable to established EGFR inhibitors like gefitinib .

Structure-Activity Relationship (SAR)

The SAR studies highlight that:

- The trifluoromethyl group enhances lipophilicity and may improve binding interactions with target proteins.

- The position and nature of substituents on the quinazoline ring are critical for determining biological activity.

- Electron-withdrawing groups at specific positions can enhance inhibitory effects against both AChE and EGFR .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide exhibit significant anticancer properties. The quinazoline moiety is often associated with various biological activities, including inhibition of tumor growth and induction of apoptosis in cancer cells. Research highlights its potential as a lead compound for developing novel anticancer agents targeting specific pathways involved in cancer cell proliferation and survival .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Quinazolines have been reported to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in the development of new antimicrobial agents .

Targeted Drug Delivery

The unique trifluoromethyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate biological membranes. This property is crucial for drug delivery systems aimed at increasing the bioavailability of therapeutic agents .

Inhibition of Enzyme Activity

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes. For instance, studies have shown that quinazoline derivatives can inhibit kinases, which are critical in various signaling pathways related to cancer and inflammation .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored a series of quinazoline derivatives, including compounds structurally related to this compound). The results demonstrated that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further development as anticancer therapeutics .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial screening, several quinazoline derivatives were tested against standard bacterial strains. The results indicated that modifications to the quinazoline core significantly influenced antimicrobial activity, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features and Comparisons

Quinazoline vs. Quinazolinone Cores: The target compound’s quinazoline core differs from quinazolinones (e.g., ) by lacking a ketone at position 4. This distinction affects electron distribution and binding affinity.

Trifluoromethyl (-CF₃) Substituent: The -CF₃ group at position 2 enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., B1 in ). Compounds like B2 () and thiazolotriazole derivatives () with -CF₃ show improved pharmacokinetic profiles, implying similar benefits for the target compound .

Oxy vs. Thio Linkages :

- The oxy linkage in the target compound may confer greater oxidative stability compared to thioether-linked analogues (e.g., AJ5d in , compounds in ). Thioethers are prone to oxidation, which could limit their therapeutic utility .

Acetamide Variations :

- The para-substituted acetamide in the target compound contrasts with ortho/meta substituents in others (e.g., ’s 2-Chloro-N-(4-fluorophenyl)acetamide). Para-substitution often enhances steric accessibility for target binding .

Molecular Weight and Solubility

- The target compound’s molecular weight (~380–400 g/mol, estimated) is higher than simpler acetamides (e.g., ’s 232.16 g/mol) due to the quinazoline and trifluoromethyl groups. This may reduce aqueous solubility compared to smaller analogues .

- Thio-linked compounds () exhibit lower melting points (~170–315°C) than oxygen-linked derivatives, suggesting the target compound may have higher thermal stability .

Q & A

Q. What are the established synthetic routes for synthesizing N-(4-((2-(trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide?

- Methodological Answer : The synthesis typically begins with constructing the quinazolinone core, followed by functionalization steps. A common approach involves:

Core Preparation : Cyclization of anthranilic acid derivatives with trifluoromethyl-containing reagents to form the 2-trifluoromethylquinazolinone scaffold.

O-Arylation : Introducing the phenoxy group via nucleophilic aromatic substitution (e.g., using 4-aminophenol and a coupling agent).

Acetamide Formation : Reacting the intermediate with acetyl chloride or acetic anhydride under anhydrous conditions .

Key Considerations : Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or DMSO) to enhance yield.

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms the quinazolinone core (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and trifluoromethyl group (δ -60 to -70 ppm in 19F NMR) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- HPLC-Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer :

- In Vitro Screening :

Kinase Inhibition : Use enzymatic assays (e.g., ADP-Glo™) targeting EGFR or c-KIT due to structural similarity to quinazolinone-based kinase inhibitors .

Antimicrobial Activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing IC50 values to reference drugs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed acetamide) that may skew results .

- Structural Analog Comparison : Test derivatives (e.g., varying substituents on the phenyl ring) to isolate structure-activity relationships (SAR) .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Bioavailability Enhancement :

Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to balance logP values (target range: 2–3) .

Prodrug Design : Mask the acetamide group with ester linkages to enhance absorption .

- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .

Q. How can binding interactions with kinase targets be mechanistically validated?

- Methodological Answer :

- Biophysical Techniques :

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) for c-KIT or EGFR .

X-ray Crystallography : Resolve co-crystal structures to identify hydrogen bonds with kinase active sites (e.g., hinge region interactions) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and validate with mutagenesis studies .

Q. What experimental designs address low synthetic yields during O-arylation?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2) or copper(I) iodide for coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize transition states.

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes) and improve regioselectivity .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

- Methodological Answer :

- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differential gene expression (e.g., apoptosis vs. proliferation pathways).

- Resistance Testing : Evaluate ATP-binding cassette (ABC) transporter expression (e.g., P-gp) in resistant cell lines .

- Combination Studies : Pair the compound with chemosensitizers (e.g., verapamil) to assess synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.